molecular formula C42H81N3O3 B14161642 1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt CAS No. 65350-78-9

1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt

Cat. No.: B14161642
CAS No.: 65350-78-9
M. Wt: 676.1 g/mol
InChI Key: YFHLJCRLVPHQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt: is a complex organic compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes a carboxymethyl group, a heptadecyl chain, and an oxooctadecylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt involves multiple steps. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the carboxymethyl group and the heptadecyl chain. The final step involves the addition of the oxooctadecylamino group.

    Imidazole Ring Formation: The imidazole ring is synthesized through a cyclization reaction involving glyoxal, ammonia, and formaldehyde.

    Carboxymethyl Group Addition: The carboxymethyl group is introduced via a nucleophilic substitution reaction using chloroacetic acid.

    Heptadecyl Chain Introduction: The heptadecyl chain is added through a Friedel-Crafts alkylation reaction using heptadecyl chloride.

    Oxooctadecylamino Group Addition: The final step involves the addition of the oxooctadecylamino group through an amidation reaction using oxooctadecanoic acid and ethylenediamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group or the heptadecyl chain using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolium salts.

Scientific Research Applications

1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as an ionic liquid in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the production of surfactants and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt involves its interaction with various molecular targets. The compound can interact with proteins, enzymes, and cell membranes, leading to changes in their structure and function. The carboxymethyl group and the oxooctadecylamino group play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazolium, 1-ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-isoheptadecyl-, ethyl sulfate
  • 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-1H-imidazolium ethyl sulfate

Uniqueness

1H-Imidazolium, 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-((1-oxooctadecyl)amino)ethyl)-, inner salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the carboxymethyl group and the oxooctadecylamino group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

65350-78-9

Molecular Formula

C42H81N3O3

Molecular Weight

676.1 g/mol

IUPAC Name

2-[2-heptadecyl-1-[2-(octadecanoylamino)ethyl]-4,5-dihydroimidazol-1-ium-1-yl]acetate

InChI

InChI=1S/C42H81N3O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40-43-35-37-45(40,39-42(47)48)38-36-44-41(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3,(H-,44,46,47,48)

InChI Key

YFHLJCRLVPHQBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCNC(=O)CCCCCCCCCCCCCCCCC)CC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.